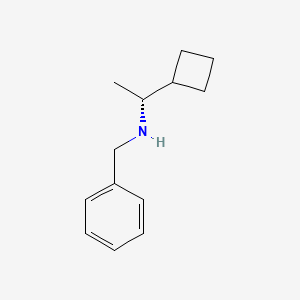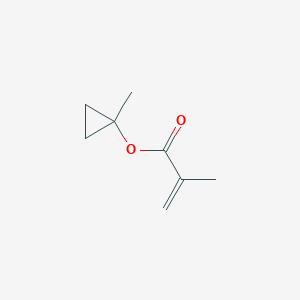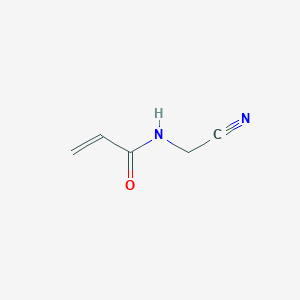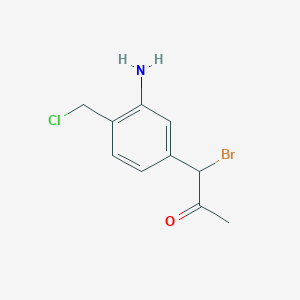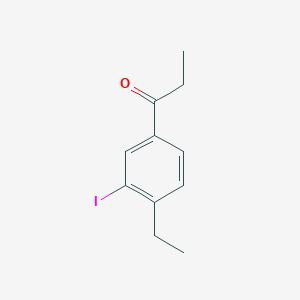
1-(4-Ethyl-3-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom and an ethyl group attached to a phenyl ring, which is further connected to a propanone group
Métodos De Preparación
The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
1-(4-Ethyl-3-iodophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Iodophenyl)ethan-1-one: This compound lacks the ethyl group, which may result in different reactivity and applications.
1-(4-Ethylphenyl)propan-1-one: This compound lacks the iodine atom, affecting its ability to participate in halogen bonding.
1-(4-Ethyl-3-bromophenyl)propan-1-one: The bromine atom can be compared to iodine in terms of size and reactivity, providing insights into the effects of different halogens on the compound’s properties.
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
1-(4-ethyl-3-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XIHQVDJHGOVPOT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)CC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


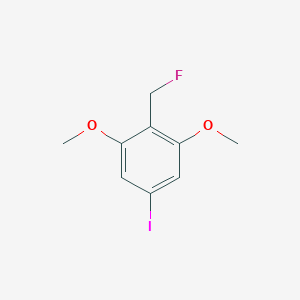
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
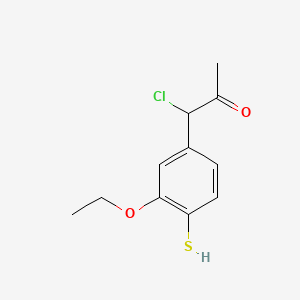
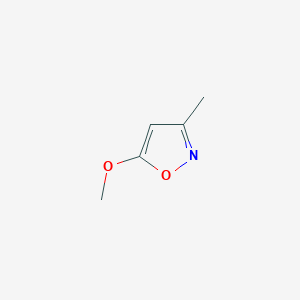
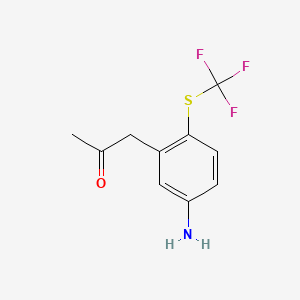
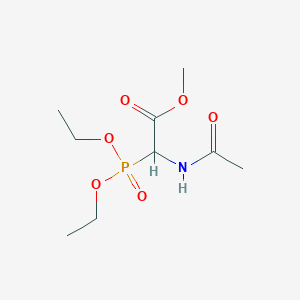
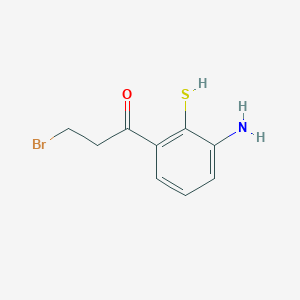
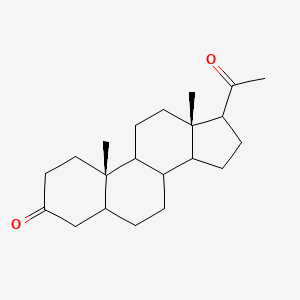
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
